molecular formula C12H12ClNO B11811121 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one

Cat. No.: B11811121
M. Wt: 221.68 g/mol
InChI Key: DZJPUDGMYGRYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.

    Chlorination: The quinoline core is chlorinated at the 8-position using reagents like phosphorus oxychloride (POCl3).

    Alkylation: The chlorinated quinoline is then alkylated at the 1-position with ethyl iodide.

    Methylation: Finally, the compound is methylated at the 2-position using methyl iodide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or carbon atoms.

    Reduction: Reduction reactions may occur at the carbonyl group or the quinoline ring.

    Substitution: Halogen substitution reactions can occur at the 8-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved may include:

    DNA Intercalation: Binding to DNA and interfering with replication and transcription.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure.

    8-Chloroquinoline: Lacks the ethyl and methyl substitutions.

    1-Ethyl-2-methylquinoline: Lacks the chlorine substitution.

Uniqueness

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

8-chloro-1-ethyl-2-methylquinolin-4-one

InChI

InChI=1S/C12H12ClNO/c1-3-14-8(2)7-11(15)9-5-4-6-10(13)12(9)14/h4-7H,3H2,1-2H3

InChI Key

DZJPUDGMYGRYGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.